Fenamiphos

Description

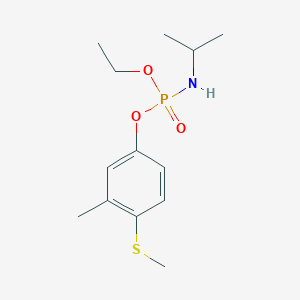

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[ethoxy-(3-methyl-4-methylsulfanylphenoxy)phosphoryl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22NO3PS/c1-6-16-18(15,14-10(2)3)17-12-7-8-13(19-5)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJPOPBZHLUFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22NO3PS | |

| Record name | FENAMIPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENAMIPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0483 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024102 | |

| Record name | Fenamiphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fenamiphos appears as brown waxy solid or colorless solid. Used as a nematocide. (EPA, 1998), Off-white to tan, waxy solid. [insecticide] [Note: Found commercially as a granular ingredient (5-15%) or in an emulsifiable concentrate (400 g/l).]; [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Off-white to tan, waxy solid., Off-white to tan, waxy solid. [insecticide] [Note: Found commercially as a granular ingredient (5-15%) or in an emulsifiable concentrate (400 g/l).] | |

| Record name | FENAMIPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenamiphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fenamiphos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031787 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FENAMIPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0483 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FENAMIPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/315 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fenamiphos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0283.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NTP, 1992), decomposes | |

| Record name | FENAMIPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENAMIPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/315 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 69 °F (NTP, 1992), In water, 400 mg/L at 20 °C, In water, 329 mg/L at 20 °C, In dichloromethane, isopropanol, toluene > 200; hexane 10-20 (all in g/L, 20 °C), Soluble in organic solvents, 0.329 mg/mL at 20 °C, Solubility in water, g/100ml: 0.03, 0.03% | |

| Record name | FENAMIPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENAMIPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenamiphos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031787 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FENAMIPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0483 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Fenamiphos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0283.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.14 at 39-120 °F (NTP, 1992) - Denser than water; will sink, 1.15 g/cu cm at 15 °C, 1.15 g/cm³, 1.14 at 39-120 °F, 1.14 | |

| Record name | FENAMIPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENAMIPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENAMIPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0483 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FENAMIPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/315 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fenamiphos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0283.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

9.8e-09 mmHg at 86 °F (EPA, 1998), 0.00005 [mmHg], 9.0X10-6 mm Hg at 20 °C, Vapor pressure, Pa at 30 °C:, 0.00005 mmHg | |

| Record name | FENAMIPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenamiphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FENAMIPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENAMIPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0483 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FENAMIPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/315 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fenamiphos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0283.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless crystals, Off-white to tan, waxy solid | |

CAS No. |

22224-92-6 | |

| Record name | FENAMIPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenamiphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22224-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenamiphos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022224926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenamiphos | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/fenamiphos-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Fenamiphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenamiphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAMIPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4NO3L2HBE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENAMIPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenamiphos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031787 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FENAMIPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0483 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FENAMIPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/315 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoramidic acid, isopropyl-, 4-(methylthio)-m-tolyl ethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TB381378.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

121 °F (EPA, 1998), 49 °C, Off-white to tan waxy solid with a melting point of 49 °C and a vapor pressure of 4.7X10-5 mm Hg at 20 °C /Technical grade/, 49.2 °C, 121 °F | |

| Record name | FENAMIPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENAMIPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenamiphos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031787 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FENAMIPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0483 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FENAMIPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/315 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fenamiphos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0283.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Toxicological Research and Health Risk Assessment of Fenamiphos

Mechanisms of Action and Biochemical Pathways

Fenamiphos, like other organophosphate compounds, primarily exerts its toxic effects by inhibiting cholinesterase enzymes. t3db.cainchem.orginchem.orgapvma.gov.audnacih.comepa.gov This inhibition leads to an accumulation of acetylcholine (B1216132) in the nervous system, causing overstimulation of cholinergic systems. t3db.caapvma.gov.auoecd.orgresearchgate.net

Cholinesterase Inhibition: Plasma, Erythrocyte, and Brain Acetylcholinesterase

This compound and its active metabolites inhibit cholinesterase activity in various tissues, including plasma, erythrocytes (red blood cells), and the brain. fao.orgepa.govinchem.orgoecd.orginchem.orgepa.govepa.govinchem.org Studies have consistently shown that plasma cholinesterase is generally more sensitive to inhibition by this compound and its metabolites than erythrocyte acetylcholinesterase. fao.orginchem.orginchem.orginchem.org Brain acetylcholinesterase inhibition is considered a direct measure of the common mechanism of toxicity for organophosphates. oecd.org

Research Findings on Cholinesterase Inhibition:

In a three-month study in rats, this compound at dietary concentrations of 0.91 ppm inhibited plasma cholinesterase activity, but no treatment-related changes were observed in erythrocyte or brain acetylcholinesterase activity. fao.org

In another short-term rat study, erythrocyte acetylcholinesterase activity was inhibited at doses of 16 ppm and above. fao.org

A 13-week neurotoxicity study in rats showed inhibition of erythrocyte acetylcholinesterase activity at 10 ppm and above. Brain acetylcholinesterase activity was inhibited by 12% in females only at the highest dose (50 ppm). fao.org

Rabbits exposed dermally to this compound showed reductions in brain cholinesterase activity (20%) and plasma cholinesterase at 2.5 mg/kg body weight per day and above. Erythrocyte acetylcholinesterase activity was affected only at 10 mg/kg body weight per day. fao.org

In dogs, chronic oral exposures demonstrated that they are the most sensitive species, with the Lowest Observed Adverse Effect Levels (LOAEL) for cholinesterase inhibition occurring at 0.03 mg/kg/day. epa.govepa.gov A one-year dog feeding study showed a No Observed Effect Level (NOEL) for cholinesterase inhibition at 0.01 mg/kg/day. epa.gov

Dose-Response Relationships and Sensitivity Across Species

Cholinesterase inhibition by this compound is dose-dependent, with varying sensitivities observed across different species and sexes. epa.govinchem.orginchem.orginchem.orgepa.govinchem.org

Dose-Response Data Examples:

| Species | Route of Exposure | Dose/Concentration | Effect on Cholinesterase | Reference |

| Rats | Inhalation | > 0.3 mg/m³ (females) | Plasma ChE depressed 31-96% | inchem.org |

| Rats | Inhalation | > 3.3 mg/m³ (males) | Plasma ChE depressed 32-90% | inchem.org |

| Rats | Oral (dietary) | 16 ppm (0.8 mg/kg bw/day) | Erythrocyte ChE inhibited | fao.org |

| Rats | Oral (dietary) | 37 ppm (2.5 mg/kg bw/day) | Brain ChE inhibited (25% at 1 year) | fao.org |

| Rabbits | Dermal | 2.5 mg/kg bw/day | Brain ChE inhibited (19-23% in females) | inchem.orginchem.org |

| Dogs | Oral (dietary) | 0.03 mg/kg/day | LOAEL for ChE inhibition | epa.govepa.gov |

| Dogs | Oral (dietary) | 0.01 mg/kg/day | NOEL for plasma ChE inhibition | epa.gov |

Metabolite Activity in Cholinesterase Inhibition (e.g., this compound Sulfoxide (B87167), Sulfone, Desisopropyl-Fenamiphos Sulfoxide)

This compound undergoes metabolism in biological systems, primarily through oxidation, forming sulfoxide and sulfone analogs. nih.govapvma.gov.aufao.org Several of these metabolites retain anticholinesterase activity, and some are even more potent inhibitors than the parent compound. fao.orginchem.orgapvma.gov.auepa.govinchem.orgwho.int

Key Metabolites and their Activity:

This compound sulfoxide (CID 36027) fao.orgnih.govinchem.orgapvma.gov.auinchem.orginchem.orgfao.orgwho.int

This compound sulfone (CID 36028) fao.orginchem.orgapvma.gov.auinchem.orginchem.orgfao.orgwho.int

Desisopropyl this compound sulfoxide fao.orgapvma.gov.auinchem.orginchem.orgfao.org

Desisopropyl this compound sulfone fao.orgapvma.gov.auinchem.orginchem.orgepa.gov

Desisopropyl this compound fao.orgapvma.gov.auinchem.orginchem.orgfao.org

In in vitro studies, this compound sulfoxide, this compound sulfone, desisopropyl this compound, desisopropyl this compound sulfoxide, and desisopropyl this compound sulfone inhibited plasma and erythrocyte cholinesterase more effectively than this compound itself. fao.orginchem.org Metabolites retaining anticholinesterase activity are typically present in variable but generally low proportions in rats, rarely exceeding 3%. fao.org

Interaction with Other Biological Systems

Beyond cholinesterase inhibition, research has explored this compound's interactions with other biological systems.

Immunotoxicity Studies and Findings

Immunotoxicity is a potential concern for organophosphorus pesticides as a class. epa.gov However, a 4-week immunotoxicity study conducted in rats indicated that this compound did not show any immunotoxic effect. researchgate.net The Australian Pesticides and Veterinary Medicines Authority (APVMA) has stated that they have no immunotoxicity concerns regarding this compound. apvma.gov.au

Potential for Cytochrome P450 Enzyme Interactions and Drug-Pesticide Interactions

This compound has been investigated for its potential to interact with cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism and detoxification. researchgate.netnih.govresearchgate.netunesp.br These interactions can lead to undesirable drug-pesticide interactions, potentially impacting human health. nih.govresearchgate.netunesp.br

Research Findings on CYP450 Interactions:

Studies have identified that CYP3A4 and CYP2E1 metabolize this compound enantiomers, and CYP2B6 may be involved in the metabolism of racemic this compound. nih.govresearchgate.netunesp.br

Racemic this compound (rac-FS), (+)-fenamiphos, and (-)-fenamiphos were found to be reversible competitive inhibitors of CYP1A2, CYP2C19, and CYP3A4/5. nih.govunesp.br

High stereoselective inhibition potential was observed, with rac-FS and (-)-fenamiphos strongly inhibiting CYP1A2, while (+)-fenamiphos showed moderate inhibition. nih.govunesp.br

Stereoselective differences were also detected for CYP2C19 and CYP3A4/5, which were strongly inhibited by rac-FS, (+)-fenamiphos, and (-)-fenamiphos. nih.govunesp.br

These findings suggest a high potential for CYP450 drug-pesticide interactions, which could affect human health. nih.govresearchgate.netunesp.br

Other studies have indicated that interactions of organophosphorus pesticides, including this compound, with solute carrier (SLC) drug transporters (like OCT1 and OCT2) occurred at high concentrations, which are not expected to be relevant for environmental exposure in humans. tandfonline.com

Neurotoxicity Research

This compound is recognized for its neurotoxic properties, primarily due to its ability to inhibit acetylcholinesterase activity herts.ac.ukapvma.gov.au. Investigations into its neurotoxicity encompass acute studies, delayed neuropathy assessments, and developmental neurotoxicity screening.

Acute Neurotoxicity Studies: Behavioral and Biochemical Endpoints

Acute neurotoxicity studies evaluate the immediate effects of this compound exposure on neurological function and biochemical markers.

In acute oral neurotoxicity screening studies in Wistar rats, clinical signs consistent with cholinesterase inhibition were observed. These signs included muscle fasciculations, gait incoordination, nasal and oral staining, constricted pupils, salivation, lacrimation (in females only), and piloerection epa.gov. In a study involving rats, clinical symptoms of cholinesterase inhibition were noted at a dose of 2.45 mg/kg body weight per day nhmrc.gov.au. Similarly, in another acute oral toxicity study, clinical signs such as apathy, palmospasms, labored breathing, diarrhea, piloerection, clonic cramps, and dyspnea were reported at doses greater than 4 mg/kg body weight in males and 5 mg/kg body weight in females inchem.org. Muscle fasciculations were specifically observed in mid-dose males and females epa.gov.

The onset of clinical signs could be rapid, occurring within 10 minutes of dosing and persisting for up to 24 hours in some instances apvma.gov.au.

Monitoring of cholinesterase activity is a critical biochemical endpoint in neurotoxicity research. In rats, brain cholinesterase activity was observed to be decreased at a dose of 2.45 mg/kg body weight per day nhmrc.gov.au. However, in some acute neurotoxicity studies, while plasma and red blood cell (RBC) cholinesterase activities were markedly and rapidly inhibited, brain cholinesterase activity remained unaffected epa.gov. For instance, in an acute neurotoxicity study in rats, plasma and RBC cholinesterase activities were significantly decreased (e.g., -61% in males and -85% in females for plasma; -76% in males and -80% in females for RBC) at a dose of 2.31 mg/kg, but brain cholinesterase was not affected epa.gov. In long-term dietary studies in rats and dogs, plasma and red blood cell cholinesterase activity decreased at 0.09 mg/kg body weight per day nhmrc.gov.au. A significant decrease (48-79%) in plasma cholinesterase activity and a slight decrease (9-18%) in erythrocyte acetylcholinesterase activity were seen in animals of each sex at 3.5 µg/L, but brain acetylcholinesterase activity was not affected in one study inchem.org. A general standard for cholinergic neurotoxicity is considered to be more than 20% inhibition of brain cholinesterase activity researchgate.net.

The following table summarizes findings related to cholinesterase inhibition in acute studies:

| Species | Dose Level (mg/kg bw/day or µg/L) | Plasma ChE Inhibition | RBC ChE Inhibition | Brain ChE Inhibition | Clinical Signs Observed | Citation |

| Rat | 2.45 mg/kg bw/day | Not specified | Not specified | Decreased | Cholinesterase inhibition symptoms | nhmrc.gov.au |

| Rat | 2.31 mg/kg | -61% (males), -85% (females) | -76% (males), -80% (females) | Unaffected | Muscle fasciculations, gait incoordination, salivation, etc. | epa.gov |

| Rat | 1.52 mg/kg | -64% (males), -77% (females) | -70% (males), -51% (females) | Unaffected | Muscle fasciculations (males) | epa.gov |

| Rat | 0.37 mg/kg | -23% (males), -55% (females) | -24% (males) | Unaffected | None at this level | epa.gov |

| Rat | >4 (males), >5 (females) mg/kg bw | Not specified | Not specified | Not specified | Apathy, palmospasms, labored breathing, diarrhea, piloerection, clonic cramps, dyspnea | inchem.org |

| Unspecified | 3.5 µg/L | 48-79% | 9-18% | Unaffected | No toxic signs | inchem.org |

Delayed Neuropathy Investigations

Delayed neuropathy, also known as organophosphate-induced delayed polyneuropathy (OPIDN), is a neurodegenerative complication characterized by distal degeneration of long and large diameter axons in peripheral nerves and the spinal cord, typically occurring 1-5 weeks after exposure longdom.org. Studies have been conducted to assess this compound's potential to induce this condition. A 21-day neurotoxicity study in hens found no evidence for delayed neurotoxicity for this compound nhmrc.gov.au. Similarly, other research indicated that this compound did not cause organophosphate-induced delayed neurotoxicity in hens epa.gov. No clinical signs consistent with delayed neuropathy were observed in this compound-treated hens, in contrast to positive control groups apvma.gov.au.

Developmental Neurotoxicity Screening Studies

Developmental neurotoxicity (DNT) studies are designed to screen for adverse effects of pre- and postnatal exposure on the development and function of the nervous system nih.gov. For this compound, a developmental neurotoxicity screening study was received in 2004 epa.gov. However, the requirement for a DNT study for this compound has since been waived by the US EPA, as it was determined that a Cholinesterase Cumulative Assessment (CCA) was more appropriate for evaluating potential increased cholinesterase sensitivity in juvenile animals compared to adults, given that inhibition of acetylcholinesterase is the critical toxic effect epa.gov. Previous assessments indicated no evidence of increased susceptibility in rat or rabbit fetuses following prenatal exposure or in rats following pre-/postnatal exposure for two generations epa.govepa.gov.

Genotoxicity and Carcinogenicity Research

Research into the genotoxic and carcinogenic potential of this compound has been conducted to assess its ability to damage genetic material or induce tumor formation.

Genotoxicity Research: this compound is generally not considered to be genotoxic based on in vitro and in vivo short-term studies nhmrc.gov.auorst.edu. While some in vitro assays, such as chromosomal aberration assays in human lymphocytes, indicated positive results for clastogenicity at cytotoxic concentrations, this compound was negative in all in vivo studies, including micronucleus and dominant lethal tests in mice apvma.gov.auinchem.orgorst.eduresearchgate.net. Collectively, these data suggest that this compound is not considered genotoxic apvma.gov.au.

Carcinogenicity Research: Based on long-term studies in mice and rats, there is no evidence of carcinogenicity for this compound nhmrc.gov.auorst.eduepa.gov. Two-year studies in mice and rats, even at high dose levels, did not show compound-related neoplasms nhmrc.gov.auorst.eduepa.gov. This compound has been classified as a "Group E" chemical by the US EPA, indicating evidence of non-carcinogenicity for humans, based on adequate negative studies in two animal species epa.govepa.govepa.gov.

Environmental Fate and Ecotoxicological Research of Fenamiphos

Environmental Transport and Distribution Studies

The movement and dispersion of fenamiphos within environmental compartments, including soil, water, and air, are influenced by its physicochemical properties and environmental conditions.

Mobility in Soil and Potential for Groundwater Contamination

This compound exhibits mobility in soil, with its degradates generally demonstrating even higher mobility, posing a significant concern for groundwater contamination. apvma.gov.auepa.govresearchgate.netepa.govepa.govepa.gov The parent compound is considered mobile to highly mobile. epa.gov

Groundwater monitoring studies have detected this compound and its primary metabolites, this compound sulfoxide (B87167) and this compound sulfone, in various locations. apvma.gov.auepa.govepa.govepa.govepa.gov For instance, in Florida, concentrations of parent this compound in groundwater have been reported up to 22.5 ppb, while this compound sulfoxide and this compound sulfone concentrations reached up to 204 ppb and 19.9 ppb, respectively. epa.gov A prospective study in Florida (1995-1996) at citrus use sites found this compound sulfoxide in a concentration range of 0.06 to 2.13 ppb and this compound sulfone at 0.53 ppb. epa.gov In a broader U.S. monitoring program between 1999 and 2000, this compound degradates were detected in three out of twelve drinking water reservoirs, with concentrations ranging from 0.005 to 0.033 ppb, and in finished drinking water at concentrations from 0.007 to 0.022 ppb. nih.gov While detections have occurred in some areas, other monitoring efforts in states like California (1985-1994), Mississippi (1989-1995), Oregon (1986-1995), Texas (1987-1988), and Washington (1988-1995) did not report this compound or its metabolites in drinking water wells. nih.gov

Table 1: Reported Groundwater Detection Levels of this compound and Metabolites

| Location/Study | Compound | Concentration Range (ppb) | Reference |

| Florida (Retrospective) | This compound | Up to 22.5 | epa.gov |

| Florida (Retrospective) | This compound Sulfoxide | Up to 204 | epa.gov |

| Florida (Retrospective) | This compound Sulfone | Up to 19.9 | epa.gov |

| Florida Prospective (1995-1996) | This compound Sulfoxide | 0.06 - 2.13 | epa.gov |

| Florida Prospective (1995-1996) | This compound Sulfone | 0.53 | epa.gov |

| US Drinking Water Reservoirs (1999-2000) | This compound Degradates | 0.005 - 0.033 | nih.gov |

| US Finished Drinking Water (1999-2000) | This compound Degradates | 0.007 - 0.022 | nih.gov |

The mobility of this compound in soil is significantly influenced by soil characteristics, particularly organic carbon content and soil texture. nih.gov Freundlich adsorption coefficient (Kads) values for this compound have been observed to range from 0.95 mL/g in sandy loam soil to 3.4 mL/g in silt loam soil, indicating its potential for mobility. epa.gov While some studies found no consistent correlation between organic matter and Kads, other data show a dependency of Koc values on organic carbon content. epa.govnih.gov

Sorption coefficients (Kd) for this compound vary widely from 2.48 to 14.94 L/Kg across different soils. researchgate.net Its major degradation products, this compound sulfoxide and this compound sulfone, exhibit lower sorption affinities, with Kd values ranging from 0 to 7.42 L/Kg and 0 to 9.49 L/Kg, respectively. researchgate.net The general order of sorption affinity is this compound > this compound sulfone ≥ this compound sulfoxide, suggesting that the metabolites can move more easily through soil than the parent compound. researchgate.net Koc values, which normalize for organic carbon content, range from 73 to 1686, further highlighting the variability in mobility based on specific soil properties. nih.gov this compound and its metabolites also show increased persistence in subsurface soil, which enhances their potential for migration to groundwater. apvma.gov.au

Table 2: this compound and Metabolite Sorption Coefficients (Kd and Koc)

| Compound | Kd Range (L/Kg) (Various Soils) researchgate.net | Koc Range (Various Soils) nih.gov |

| This compound | 2.48 - 14.94 | 73 - 1686 |

| This compound Sulfoxide | 0 - 7.42 | N/A |

| This compound Sulfone | 0 - 9.49 | N/A |

Surface Water Contamination Mechanisms (e.g., Run-off, Spray Drift)

This compound can contaminate surface waters primarily through runoff and spray drift. apvma.gov.auepa.govepa.govusgs.gov Runoff can occur when relatively high application rates are coupled with only moderate susceptibility to biodegradation, leaving substantial quantities of this compound available for transport for several weeks post-application. epa.gov Although soil incorporation can mitigate runoff, it does not eliminate the risk entirely. epa.gov Spray drift, particularly from ground applications, is another significant mechanism, especially in agricultural settings like orchards and vineyards where it can be a major exposure route for surface water. epa.govresearchgate.net

Air Contamination Monitoring

Volatilization is generally not considered a primary dissipation route for this compound from soil surfaces. epa.govnih.gov Laboratory studies have shown that less than 0.1% of applied this compound volatilized from sandy loam soil over a 7-day period. epa.gov this compound is characterized by low volatility. herts.ac.uk However, some studies on golf turf have indicated that volatilization losses can, in certain instances, exceed losses due to leaching or clipping removal. msu.edu Air concentration estimates for pesticides are often derived using models that consider the compound's vapor pressure and application rate. pesticiderisk.org

Environmental Degradation and Transformation Pathways

This compound undergoes several degradation and transformation processes in the environment, leading to the formation of various metabolites. apvma.gov.auepa.govepa.govfrontiersin.org

The primary transformation pathway for this compound involves oxidation. It is initially oxidized to this compound sulfoxide, which is then further oxidized to this compound sulfone. apvma.gov.auepa.govepa.govresearchgate.netfao.orgjmaterenvironsci.com These oxidized metabolites retain nematicidal activity and toxicity comparable to the parent compound. jmaterenvironsci.com Other reported metabolites include this compound phenol (B47542), this compound sulfoxide phenol, and this compound sulfone phenol. epa.govfao.org

Hydrolysis is a relatively slow degradation pathway for this compound in sterile buffered systems. Reported half-lives for hydrolysis are greater than 235 days, specifically 245 days at pH 5.0, 301 days at pH 7.0, and 235 days at pH 9.0. epa.govepa.gov The rate of hydrolysis is influenced by both pH and temperature, with higher alkalinity generally leading to faster hydrolysis. jmaterenvironsci.com

Photolysis, the degradation induced by light, is a more rapid process for this compound on soil and in aqueous environments when exposed to natural sunlight. apvma.gov.auepa.govnih.govusgs.govfao.orgjmaterenvironsci.com Photolysis half-lives on soil have been reported as 3.23 hours and 1.6 hours. epa.govnih.govfao.org In water, photolysis half-lives are typically between 2 and 4 hours. epa.gov The main photoproducts identified are this compound sulfoxide and this compound sulfone. fao.orgjmaterenvironsci.com

Microbial metabolism is a significant route of dissipation for this compound in soil. epa.govresearchgate.netepa.govfrontiersin.orgresearchgate.net The aerobic soil metabolism half-life for this compound is approximately 15.7 days, though other information suggests half-lives up to 30 days. epa.govepa.gov Under anaerobic soil conditions, the half-life is considerably longer, around 88 days (13 weeks), indicating increased persistence in groundwater. epa.gov Soil microorganisms play a crucial role in the degradation of this compound, transforming it via oxidation to its sulfoxide and sulfone, and eventually to carbon dioxide and water. researchgate.netresearchgate.net Repeated applications can lead to enhanced biodegradation. researchgate.net Microbial degradation processes are influenced by environmental factors such as soil moisture, soil temperature, organic carbon content, and soil pH. frontiersin.org

Table 3: this compound Degradation Half-lives

| Pathway | Medium/Conditions | Half-life (approximate) | Reference |

| Aerobic Soil Metabolism | Soil | 15.7 days (up to 30 days) | epa.govepa.gov |

| Anaerobic Soil Metabolism | Soil | 88 days (13 weeks) | epa.gov |

| Hydrolysis | Sterile buffered water (pH 5.0) | 245 days | epa.gov |

| Hydrolysis | Sterile buffered water (pH 7.0) | 301 days | epa.gov |

| Hydrolysis | Sterile buffered water (pH 9.0) | 235 days | epa.gov |

| Photolysis | Soil (natural sunlight) | 1.6 - 3.23 hours | epa.govnih.govfao.org |

| Photolysis | Water | 2 - 4 hours | epa.gov |

Hydrolysis in Aqueous Systems

This compound demonstrates varying stability in aqueous systems depending on pH and temperature. Research indicates that this compound is relatively stable in acidic (pH 4.1) and neutral (pH 7.1) buffer solutions at lower temperatures (5°C and 22 ± 1°C). nih.gov However, its degradation accelerates significantly under basic conditions (pH 9.1) and at higher temperatures (e.g., 50 ± 1°C). nih.gov

A study conducted at 32°C reported the following DT₅₀ (dissipation half-life) values for this compound across different pH levels:

| pH Value | DT₅₀ (hours) at 32°C |

| 4.1 | 228 |

| 7.1 | 5310.24 |

| 9.1 | 37.68 |

| nih.gov |

In a simulated field pond environment, this compound exhibited a rapid decline with a half-life of 4.8 days at pH 7 and an average temperature of 29°C. inchem.org This indicates that while laboratory conditions might show stability under specific pH ranges, environmental factors can lead to faster dissipation. This compound has been noted to be more susceptible to hydrolysis compared to other synthetic organophosphorus compounds like chlorpyrifos, diazinon, malathion, and ronnel. nih.gov

Microbial Degradation and Biotransformation

Microorganisms play a crucial role in the degradation of this compound in soil, converting the complex organic compound into simpler products. cabidigitallibrary.orgtaylorfrancis.comtandfonline.comoup.com Studies have shown that the degradation of this compound can be enhanced in soils that have a history of prior application of the nematicide, suggesting microbial adaptation. cabidigitallibrary.orgoup.com This process involves various biochemical reactions, including oxidation, reduction, dehalogenation, dehydrogenation, and hydrolysis, often mediated by a diverse array of microbial enzymes such as monooxygenases, oxidoreductases, dioxygenases, haloalkane dehalogenases, and hydrolases. taylorfrancis.com

A primary degradation pathway for this compound in soil involves its rapid oxidation. It is initially transformed into this compound sulfoxide, which is subsequently and more slowly oxidized to this compound sulfone. apvma.gov.auinchem.orgcabidigitallibrary.orgtandfonline.comresearchgate.netepa.govfao.orgbu.edu.eg Both this compound sulfoxide and this compound sulfone are significant metabolites found in both plants and soil, and they retain nematicidal activity and toxicity comparable to, or even greater than, the parent compound. researchgate.netfao.orgepa.gov

Further degradation can lead to the formation of phenolic compounds. This compound sulfoxide phenol and this compound sulfone phenol have been detected as degradation products, resulting from the hydrolysis of their respective sulfoxide and sulfone forms. inchem.orgcabidigitallibrary.orgtandfonline.comepa.govfao.org

Cyanobacterial species, including Nostoc sp., Nostoc muscorum, and Anabaena sp., have demonstrated the ability to transform this compound into this compound sulfoxide, which is then further hydrolyzed to this compound sulfoxide phenol. taylorfrancis.comnih.gov

Hydrolysis is a significant pathway in the microbial degradation of this compound. Specific bacterial strains isolated from soil have been identified for their capacity to degrade this compound and its metabolites. For instance, a Microbacterium esteraromaticum isolate has been shown to degrade this compound sulfoxide and sulfone. frontiersin.org

Notably, Brevibacterium sp. MM1 has demonstrated the ability to readily hydrolyze this compound and its toxic oxidation products (this compound sulfoxide and this compound sulfone) in mineral salts medium, soil, and groundwater. This bacterium is particularly effective in hydrolyzing the common P-O-C bond present in these compounds. nih.gov Other bacterial genera reported to contribute to this compound degradation include Pseudomonas, Flavobacterium, Caulobacter, Bacillus, and Streptomyces. bu.edu.eg Specific strains such as Paenibacillus polymyxa, Pseudomonas fluorescens, and Streptomyces aureofaciens have also exhibited the capacity to decompose the pesticide. bu.edu.eg

Photodegradation Research

Photodegradation, particularly photolysis, contributes to the breakdown of this compound in aqueous environments and on soil surfaces. Research indicates that the photolysis of this compound in aqueous solutions and on soil is relatively rapid, with half-lives typically less than one day. apvma.gov.aujmaterenvironsci.com The photolysis process follows first-order kinetics. jmaterenvironsci.com

The primary photodegradation products identified are this compound sulfoxide and this compound sulfone. jmaterenvironsci.comtandfonline.comepa.gov The mechanism of photodegradation can involve the cleavage of the P-O-aryl linkage or the oxidation of the methylthio moiety. tandfonline.com While the parent compound, this compound, degrades quickly via photolysis, this compound sulfoxide, one of its major metabolites, is considerably more stable to photolysis, with a reported half-life of up to 96 days under a 12:12 hour light:dark cycle. apvma.gov.au The use of photocatalysts such as titanium dioxide (TiO₂) can lead to the complete degradation of this compound. jmaterenvironsci.comresearchgate.net

Ecotoxicological Impact Assessments

This compound is recognized for its ecotoxicological impact, particularly on avian species.

This compound is considered very highly toxic to birds. apvma.gov.auepa.govepa.govorst.edu Acute oral toxicity studies have established its potency:

| Avian Species | Acute Oral LD₅₀ (mg/kg) |

| Ring-necked Pheasant | 0.5 |

| Bobwhite Quail | 1.6 |

| Mallard Duck | 1.68 |

| Other species (range) | 1.0 - 2.4 |

| epa.govorst.edu |

In controlled experiments, this compound was identified as the most toxic among thirteen different cholinesterase inhibitors. orst.edu Observations in wild songbirds, including red-winged blackbirds and house sparrows, revealed that ingestion of Nemacur granules was highly toxic, leading to death within an hour. orst.edu The use of this compound has been associated with mortalities in both birds and mammals. apvma.gov.auepa.gov

Chronic toxicity studies provide further insight into its effects:

| Avian Species | Study Duration | NOEL (ppm) | Observed Effect |

| Mallard Duck | 14 weeks | 2 | N/A |

| Bobwhite Quail | 25 weeks | 8 | N/A |

| Bobwhite Quail | 14 weeks | N/A | Significantly affected developing embryos at 8 ppm |

| epa.gov |

These findings underscore the significant hazard this compound poses to avian populations.

Aquatic Organism Toxicity: Fish and Invertebrate Sensitivity

This compound is characterized by its very high toxicity to aquatic organisms, including both fish and invertebrates apvma.gov.auapvma.gov.auepa.govepa.govepa.gov. Studies have consistently shown that even low concentrations can be lethal to sensitive aquatic species.

Fish Sensitivity: Acute toxicity tests on various fish species have yielded consistent LC50 values, indicating that this compound is highly toxic to fish. For instance, rainbow trout exhibit significant sensitivity with LC50 values ranging from 0.017 mg/L to 0.11 mg/L orst.edugenfarm.com.aufarmag.co.zatitanag.com.auvillacrop.co.za. Bluegill sunfish ( Lepomis macrochirus ) are also extremely sensitive, with reported LC50 values as low as 9.3 µg/L to 9.6 µg/L epa.govvillacrop.co.zaepa.govepa.gov. Goldfish show an LC50 of 3.2 mg/L orst.edugenfarm.com.autitanag.com.au.

Table 1: Acute Toxicity of this compound to Fish Species

| Species | Endpoint (LC50) | Concentration (µg/L) | Reference |

| Rainbow Trout | 96-hour LC50 | 110 | orst.edugenfarm.com.autitanag.com.au |

| Rainbow Trout | 96-hour LC50 | 72.1 | farmag.co.zavillacrop.co.za |

| Rainbow Trout | 96-hour LC50 | 17 | villacrop.co.za |

| Bluegill Sunfish | 96-hour LC50 | 9.5 | epa.govepa.govepa.gov |

| Bluegill Sunfish | 96-hour LC50 | 9.3 | villacrop.co.za |

| Goldfish | 96-hour LC50 | 3200 | orst.edugenfarm.com.autitanag.com.au |

The primary metabolites of this compound, this compound sulfoxide and this compound sulfone, are generally less toxic to fish compared to the parent compound apvma.gov.au. This compound sulfoxide, for example, is considered moderately toxic to fish with an LC50 of 1200 µg/L apvma.gov.au.

Invertebrate Sensitivity: this compound demonstrates very high toxicity to aquatic invertebrates, particularly Daphnia magna apvma.gov.auapvma.gov.auepa.govapvma.gov.au. Acute toxicity studies on D. magna reported an LC50 of 1.9 µg/L (1.9 ppb) apvma.gov.aufarmag.co.zaapvma.gov.au. Chronic exposure studies revealed an EC50 of 0.36 µg/L and a No Observed Effect Concentration (NOEC) of 0.12 µg/L for D. magna, indicating significant effects on growth and mortality at very low concentrations apvma.gov.auapvma.gov.au. This compound sulfoxide and this compound sulfone are also very highly toxic to D. magna, with LC50 values of 15 ppb and 3.2 ppb, respectively apvma.gov.auepa.govapvma.gov.au. However, hydrolysis products like this compound phenol, this compound sulfoxide phenol, and this compound sulfone phenol are considerably less toxic to D. magna apvma.gov.auapvma.gov.au.

Table 2: Toxicity of this compound and its Metabolites to Aquatic Invertebrates

| Species | Compound | Endpoint (LC50/EC50/NOEC) | Concentration (µg/L) | Reference |

| Daphnia magna | This compound | 48-hour LC50 | 1.9 | apvma.gov.aufarmag.co.zaapvma.gov.au |

| Daphnia magna | This compound | Chronic EC50 | 0.36 | apvma.gov.auapvma.gov.au |

| Daphnia magna | This compound | Chronic NOEC | 0.12 | apvma.gov.auapvma.gov.au |

| Daphnia magna | This compound Sulfoxide | LC50 | 15 | epa.govapvma.gov.au |

| Daphnia magna | This compound Sulfone | LC50 | 3.2 | apvma.gov.au |

For aquatic algae, this compound was found to be moderately toxic to green algae (Scenedesmus subspicatus) with an EbC50 of 3,500 µg/L apvma.gov.au. Interestingly, some studies indicate that the hydrolysis products of this compound, such as this compound sulfoxide phenol and this compound sulfone phenol, can be more toxic to algae than the parent compound nih.gov.

Bioconcentration and Depuration in Aquatic Species

This compound exhibits a slight to moderate tendency to bioconcentrate in fish apvma.gov.auapvma.gov.au. Studies with bluegill sunfish have determined a bioconcentration factor (BCF) for whole fish of 110 apvma.gov.auapvma.gov.auepa.gov. Other reported BCF values for whole fish range from 61 to a maximum of 89 epa.govnih.govnih.govepa.gov. For fillet tissue, BCFs were reported at 21, with a maximum of 24 epa.govnih.govnih.govepa.gov. Viscera showed higher accumulation, with BCFs of 98 and a maximum of 230 epa.govepa.gov.

Despite this uptake, this compound is rapidly depurated from aquatic organisms once exposure ceases. A depuration half-life of 0.22 days has been determined for fish apvma.gov.auapvma.gov.au. More than 95% of accumulated this compound residues are typically depurated within a 14-day period, suggesting minimal long-term bioaccumulation in aquatic organisms epa.govnih.govnih.govepa.gov.

Effects on Beneficial Organisms (e.g., Honeybees)

This compound is classified as highly toxic to honeybees (Apis mellifera) apvma.gov.auepa.govepa.govepa.govherts.ac.ukpesticidestewardship.org. An acute contact LD50 for honeybees has been reported at 1.87 µg per bee epa.govepa.govepa.gov. This high toxicity necessitates specific labeling requirements for this compound products, excluding granular formulations, to warn against application on blooming crops or weeds where bees are actively foraging epa.gov.

Ecological Risk Assessment Methodologies

Ecological risk assessment (ERA) for pesticides like this compound involves a comprehensive evaluation of potential environmental impacts. These methodologies typically encompass exposure assessment and effects assessment to characterize the risk to non-target organisms epa.gov.

Key components of ERA for this compound include:

Exposure Assessment: This involves estimating environmental concentrations (EECs) of this compound in various environmental compartments, such as surface water and groundwater. Models like PRZM-EXAMS are utilized for this purpose, predicting concentrations resulting from runoff and other dissipation pathways epa.gov. The potential for this compound and its toxic metabolites (sulfoxide and sulfone) to leach into groundwater is also considered apvma.gov.au.

Effects Assessment: This component utilizes toxicity data, such as LC50, EC50, and NOEC values, from laboratory and field studies on various ecological receptors, including fish, aquatic invertebrates, and terrestrial organisms epa.govusda.gov.

Risk Characterization: Risk quotients (RQs) are calculated by comparing EECs with toxicity endpoints (e.g., RQ = EEC/LC50 or EEC/NOEC) epa.govepa.gov. These RQs are then compared against established levels of concern to determine the likelihood and magnitude of ecological risk. For this compound, calculated risk quotients have frequently exceeded high acute and chronic risk levels of concern for terrestrial and freshwater organisms, and acute risk levels for estuarine/marine organisms epa.gov.

Analytical Methodologies for Fenamiphos and Metabolites

Chromatographic Techniques for Residue Analysis

Chromatographic methods are the cornerstone of fenamiphos residue analysis due to their excellent separation capabilities, allowing for the differentiation and quantification of the parent compound and its transformation products.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of this compound and its metabolites, particularly due to its suitability for thermally labile compounds and its ability to handle complex matrices. HPLC methods often employ various detectors to achieve the necessary sensitivity and selectivity.

Ultraviolet (UV) detection is a common choice, with this compound and its sulfoxide (B87167) and sulfone metabolites being detectable by UV at wavelengths such as 250 nm. For instance, a method developed for Nemacur (this compound) in cucumber fruits utilized HPLC with UV detection at 250 nm, demonstrating sensitivity with a sharp peak at a retention time of 2.043 minutes scirp.org. This method also showed a strong linear relationship between peak area and concentration, with a correlation coefficient (R²) of 0.9951 scirp.org.

More advanced and highly selective detection is achieved through tandem mass spectrometry (MS/MS) coupled with HPLC (LC-MS/MS). This technique offers superior sensitivity and selectivity, enabling the quantification of this compound, this compound sulfoxide, this compound sulfone, and desisopropylamino this compound sulfoxide in various matrices researchgate.net. LC-MS/MS methods can achieve very low detection limits, often near 0.1 µg/L in water samples without extensive preconcentration steps upv.es. The use of electrospray ionization (ESI) in LC-MS/MS, typically in positive multiple reaction monitoring (MRM) mode, allows for robust identification and quantification of these compounds lcms.czmdpi.com. For example, in the analysis of pesticide residues in rice, an HPLC-MS/MS system with a triple-quadrupole mass spectrometer was used, employing a Synergi 4 μm Fusion-RP column and a gradient mobile phase of formic acid in water and methanol (B129727) unl.pt. This setup permitted the determination of this compound, among other pesticides, with high accuracy and precision unl.pt.

Table 1: Representative HPLC-based Analytical Parameters for this compound and Metabolites

| Matrix | Technique | Detector | Key Metabolites Analyzed | Detection Limit (LOD/LOQ) | Recovery Range (%) | Reference |

| Water | HPLC | UV | This compound sulfoxide, this compound sulfone | ~10 µg/L (with SPE) | Not specified | nih.gov |

| Cucumber fruits | HPLC | UV | This compound sulfoxide, this compound sulfone | Not specified | >70% (active ingredient) | scirp.org |

| Peppers, Tomatoes | LC-MS/MS | ESI-MS/MS | This compound sulfoxide, this compound sulfone, Desisopropylamino this compound sulfoxide | Very low levels | Not specified | researchgate.net |

| Chenpi (Traditional Chinese Medicine) | LC-MS/MS | ESI-MS/MS | This compound and metabolites | 0.001-2.37 µg/L (LOD) | Not specified | lcms.cz |

| Rice | HPLC-MS/MS | ESI-MS/MS | This compound and 120 other pesticides | Not specified | 70-119 | unl.pt |

Gas Chromatography (GC) with Specific Detectors

Gas Chromatography (GC) is another established technique for the analysis of this compound and its metabolites, particularly when coupled with highly sensitive and selective detectors. GC methods are often preferred for their ability to achieve very low detection limits, especially when combined with appropriate sample preparation and preconcentration techniques upv.es.

Common detectors used with GC for this compound include:

Flame Photometric Detector (FPD): Operating in the phosphorus mode, FPD is highly sensitive to phosphorus-containing compounds like this compound and its metabolites fao.org. The basic procedure involves oxidizing this compound and this compound sulfoxide to this compound sulfone, which is then quantified as a single sulfone peak using GLC with FPD fao.org.

Nitrogen-Phosphorus Detector (NPD): NPD provides excellent sensitivity and selectivity for nitrogen- and phosphorus-containing compounds. GC-NPD methods have been developed for this compound and its sulfoxide and sulfone metabolites in various matrices, including tobacco sphinxsai.com. Detection limits for GC-NPD in water samples can be as low as 4-44 ng/L researchgate.net.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (GC-MS/MS): GC-MS and GC-MS/MS offer superior selectivity and confirmatory power. These techniques are particularly valuable for complex matrices where interferences might be an issue. GC-MS can achieve detection limits of 0.95 µg/L for this compound in drinking water nih.gov. GC-MS/MS provides even greater sensitivity and specificity, with detection limits for pesticides in water samples ranging from 1 to 40 ng/L researchgate.net.

A multi-residue method for organophosphate pesticides, including this compound and its metabolites, utilizes programmed temperature capillary column gas chromatography with a pulsed flame photometric detector (P-FPD) in phosphorus mode iaea.orgnih.gov. This method is designed to recover organophosphates and their metabolites at part-per-billion (ppb) levels iaea.orgnih.gov. The Pesticide Analytical Manual (PAM) Vol. II also lists two GLC methods with thermionic detection (TD) for combined residues of this compound and its sulfoxide and sulfone, with a detection limit of 0.01 ppm epa.gov.

Table 2: Representative GC-based Analytical Parameters for this compound and Metabolites

| Matrix | Technique | Detector | Key Metabolites Analyzed | Detection Limit (LOD/LOQ) | Recovery Range (%) | Reference |

| Crops, Animal Tissues, Milk | GLC | FPD (phosphorus mode) | This compound sulfoxide, this compound sulfone (quantified as sulfone) | 0.01-0.1 mg/kg (crops) | 75-110 | fao.org |

| Air | GC | NIOSH 5600 | This compound | 0.14 µ g/sample | Not specified | nih.gov |

| Ground water, Finished drinking water | GC | NPD | This compound | 1 µg/L | Not specified | nih.gov |

| Finished drinking water, Source water | GC | MS | This compound | 0.95 µg/L | Not specified | nih.gov |

| Water | GC | NPD or MS-MS | This compound and other pesticides | 4-44 ng/L (NPD), 1-40 ng/L (MS-MS) | Not specified | researchgate.net |

| Water | GC | NPD, FPD | This compound | 0.05 µg/L (LOQ) | Not specified | nhmrc.gov.au |

| Tobacco | GC | NPD | This compound sulfoxide, this compound sulfone | Not specified | >80 | sphinxsai.com |